molecular formula C11H14Cl2N2O B13123724 (6-Methoxyquinolin-4-yl)methanaminedihydrochloride

(6-Methoxyquinolin-4-yl)methanaminedihydrochloride

Katalognummer: B13123724
Molekulargewicht: 261.14 g/mol
InChI-Schlüssel: RVZRWGAAJHIRIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methoxyquinolin-4-yl)methanaminedihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline ring substituted with a methoxy group at the 6-position and a methanamine group at the 4-position, forming a dihydrochloride salt.

Eigenschaften

Molekularformel

C11H14Cl2N2O

Molekulargewicht

261.14 g/mol

IUPAC-Name

(6-methoxyquinolin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H12N2O.2ClH/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11;;/h2-6H,7,12H2,1H3;2*1H

InChI-Schlüssel

RVZRWGAAJHIRIF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=CN=C2C=C1)CN.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride typically involves the reaction of 6-methoxyquinoline with formaldehyde and ammonium chloride under acidic conditions to form the intermediate (6-Methoxyquinolin-4-yl)methanol. This intermediate is then reacted with hydrochloric acid to yield the final dihydrochloride salt .

Industrial Production Methods

Industrial production of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the reaction and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methoxyquinolin-4-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Methoxyquinolin-4-yl)methanaminedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.